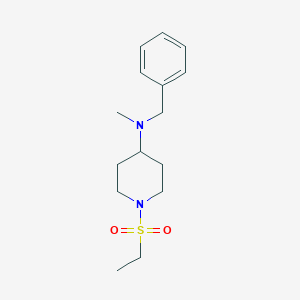![molecular formula C16H18N2O2 B247288 N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide.
Wirkmechanismus
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide works by selectively inhibiting the enzyme FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide increases levels of anandamide, which activates cannabinoid receptors in the brain and body. This activation leads to a range of physiological and biochemical effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can increase levels of anandamide, reduce pain and inflammation, and improve mood. N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments is its selectivity for FAAH. This selectivity means that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can be used to specifically target the endocannabinoid system, without affecting other systems in the body. However, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide does have some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
Zukünftige Richtungen
There are many potential future directions for research on N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide. One area of interest is in the development of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide analogs that have improved solubility and longer half-lives. These analogs could be used to improve the efficacy of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in the treatment of pain, inflammation, and other conditions. Another potential direction for research is in the use of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in combination with other drugs. Studies have shown that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can enhance the effects of other drugs, which could make it useful in combination therapy. Finally, research on the safety and toxicity of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide is needed in order to fully understand its potential as a therapeutic agent.
Conclusion
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide is a chemical compound with significant potential for therapeutic applications. Its selectivity for FAAH makes it a valuable tool for studying the endocannabinoid system, and its ability to increase levels of anandamide has been shown to have a range of beneficial effects. While there are some limitations to the use of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments, there are many potential future directions for research on this compound. Overall, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide represents a promising avenue for the development of new treatments for pain, inflammation, and other conditions.
Synthesemethoden
The synthesis of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide involves a multi-step process that begins with the reaction of 2-bromoethyl pyridine with 2-phenoxyacetic acid to form 2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide. This intermediate is then methylated using dimethyl sulfate to produce N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide, which is N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pain and inflammation. Studies have shown that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can reduce pain and inflammation in animal models by increasing levels of anandamide, which has analgesic and anti-inflammatory effects. N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has also been investigated for its potential use in the treatment of anxiety, depression, and addiction.
Eigenschaften
Molekularformel |
C16H18N2O2 |
|---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
N-methyl-2-phenoxy-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-10-14-7-5-6-11-17-14)16(19)13-20-15-8-3-2-4-9-15/h2-9,11H,10,12-13H2,1H3 |
InChI-Schlüssel |
AQEZJQWXEWTONF-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)




amino]propanamide](/img/structure/B247223.png)
amino]propanamide](/img/structure/B247225.png)
![3-Tert-butyl-3-methyl-2,3-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B247226.png)